7-Chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with chloro and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of Chloro Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chloro groups at specific positions on the aromatic ring.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure-activity relationship (SAR) is studied to design and develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-(3-chlorophenyl)-2-[3-(piperidin-1-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-chloro-1-(3-chlorophenyl)-2-[3-(pyrrolidin-1-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Comparison
Compared to similar compounds, 7-chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the morpholinyl group This group can influence the compound’s solubility, reactivity, and biological activity
Properties
Molecular Formula |
C24H22Cl2N2O4 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
7-chloro-1-(3-chlorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22Cl2N2O4/c25-16-4-1-3-15(13-16)21-20-22(29)18-14-17(26)5-6-19(18)32-23(20)24(30)28(21)8-2-7-27-9-11-31-12-10-27/h1,3-6,13-14,21H,2,7-12H2 |
InChI Key |
RNEGZTPYKZOYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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